An In-Depth Technical Guide to Delapril Hydrochloride: Chemical Structure and Physicochemical Properties
An In-Depth Technical Guide to Delapril Hydrochloride: Chemical Structure and Physicochemical Properties
Abstract
Delapril hydrochloride is a potent, lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension and other cardiovascular conditions.[1][2] As a prodrug, delapril is metabolically converted in vivo to its active diacid metabolites, which exert a therapeutic effect by modulating the renin-angiotensin-aldosterone system (RAAS).[3][4] This technical guide provides a comprehensive examination of the chemical structure, mechanism of action, and critical physicochemical properties of delapril hydrochloride. It is intended to serve as a vital resource for researchers, medicinal chemists, and formulation scientists engaged in drug discovery and development. The guide details established analytical methodologies, including validated protocols for stability assessment and quantification in biological matrices, to ensure scientific integrity and support further research.
Chemical Identity and Structure
Delapril hydrochloride is the hydrochloride salt of delapril, enhancing its stability and solubility for pharmaceutical applications.[2] Its chemical identity is well-defined by several key descriptors that are fundamental for regulatory and research purposes.
1.1. Nomenclature and Identifiers
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IUPAC Name: 2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride[5][6]
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CAS Number: 83435-67-0[5]
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Molecular Formula: C₂₆H₃₃ClN₂O₅[5]
1.2. Chemical Structure
The molecular structure of delapril is characterized by several functional groups that dictate its activity as a prodrug and its interaction with the ACE enzyme. The presence of an ethyl ester group renders it lipophilic, facilitating absorption, while the core peptide-like structure is crucial for binding to the active site of the angiotensin-converting enzyme after metabolic activation.[4][7]
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Canonical SMILES: CCOC(=O)NC(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2.Cl[5]
Image Source: PubChem CID 5362115.[5]
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Delapril's therapeutic efficacy stems from its role as a competitive inhibitor of the angiotensin-converting enzyme (ACE), a key zinc-containing metallopeptidase in the Renin-Angiotensin-Aldosterone System (RAAS).[2][8]
2.1. Prodrug Activation Delapril is administered as a prodrug and undergoes rapid in-vivo hydrolysis of its ethyl ester group, primarily in the liver, to form its active metabolites: delapril diacid (also known as delaprilat) and 5-hydroxy delapril diacid.[3][4][9] This biotransformation is essential for its pharmacological activity, as the resulting dicarboxylate structure is critical for chelating the zinc ion within the ACE active site.
2.2. ACE Inhibition and Physiological Effects The active metabolites competitively inhibit ACE, preventing the conversion of the inactive decapeptide angiotensin I to the potent octapeptide vasoconstrictor, angiotensin II.[8][10] This inhibition has several downstream consequences:
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Vasodilation: By reducing the levels of angiotensin II, a powerful vasoconstrictor, delapril leads to the relaxation of vascular smooth muscle, decreasing total peripheral resistance and lowering blood pressure.[2][10]
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Reduced Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention. By inhibiting angiotensin II formation, delapril decreases aldosterone secretion, leading to natriuresis and a reduction in blood volume.[6][10]
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Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a peptide that promotes vasodilation. Inhibition of ACE leads to an accumulation of bradykinin, which further contributes to the blood pressure-lowering effect of delapril.[8]
Caption: Mechanism of delapril hydrochloride action on the RAAS pathway.
Physicochemical Properties
The physicochemical profile of delapril hydrochloride is critical for its formulation, stability, absorption, and overall therapeutic performance.
| Property | Value | Significance in Drug Development |
| Appearance | White to off-white solid/powder.[11] | Important for identification and quality control of the raw drug substance. |
| Melting Point | 166-170 °C (decomposition).[12][13] A range of 171.0 to 175.0 °C has also been reported. | A key indicator of purity. The decomposition aspect suggests sensitivity to high temperatures, which is a critical consideration for manufacturing and storage. |
| Solubility | Methanol: Soluble.[14] DMSO: 250 mg/mL.[11] Water: 1.72 mg/mL (requires sonication and warming).[15] | Solubility dictates the choice of solvents for analytical testing and formulation strategies. Its limited aqueous solubility can impact oral bioavailability. |
| pKa | 3.07 (Predicted).[12] | Influences the ionization state of the molecule at different physiological pH values, affecting absorption, distribution, and receptor binding. |
| Specific Rotation [α]D | +17.0 to +20.0 deg (c=1, methanol). Another source reports +18.5 (C=1, methanol).[12] | Confirms the stereochemical identity and chiral purity of the compound, which is essential for its specific interaction with the ACE enzyme. |
| Storage Conditions | Store at 4°C, sealed, and away from moisture.[11][15] In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[11][13] | Highlights the compound's sensitivity to moisture and temperature, necessitating controlled storage environments to prevent degradation. |
Analytical and Experimental Protocols
Accurate and validated analytical methods are paramount for the quality control, stability testing, and pharmacokinetic analysis of delapril hydrochloride.
4.1. Protocol 1: Stability-Indicating RP-HPLC Method
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method designed to separate delapril from its potential degradation products, thereby serving as a stability-indicating assay. The choice of a C18 column is based on its suitability for retaining and separating lipophilic molecules like delapril. UV detection at 220 nm is effective for compounds with peptide bonds.
Methodology:
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System Preparation: Equilibrate an HPLC system with the specified mobile phase.
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Standard Preparation: Prepare a standard solution of delapril hydrochloride (e.g., 100 µg/mL) in a suitable diluent (e.g., mobile phase).
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Sample Preparation: Prepare the sample solution (e.g., from a formulation or stability study) at a similar concentration.
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Chromatographic Conditions: [16]
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A degassed mixture of an aqueous buffer (e.g., 0.3% triethylamine adjusted to pH 3.0 with phosphoric acid) and acetonitrile in a 45:55 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
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Detection: UV detection at 220 nm.
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Injection Volume: 20 µL.
-
-
Analysis: Inject the standard and sample solutions, record the chromatograms, and quantify delapril based on the peak area relative to the standard.
4.2. Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways of a drug substance and to validate the specificity of the stability-indicating analytical method.[16]
Methodology:
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Prepare Stock Solution: Prepare a stock solution of delapril hydrochloride in a suitable solvent.
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2 hours). Neutralize the solution before analysis.
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Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period (e.g., 30 minutes). Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period (e.g., 24 hours).
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Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 80°C) for a specified duration. Dissolve in a suitable solvent for analysis.
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Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method (Protocol 4.1) to identify and quantify any degradation products.
4.3. Protocol 3: Extraction from Human Plasma via Protein Precipitation
This protocol outlines a common method for extracting delapril and its metabolites from a biological matrix like plasma, which is a necessary first step for pharmacokinetic analysis using LC-MS/MS.[17] Protein precipitation is a rapid and effective technique for removing high-molecular-weight interferences.
Methodology:
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Transfer 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume of an internal standard solution (e.g., a stable isotope-labeled delapril) to the plasma.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Conclusion
Delapril hydrochloride is a well-characterized ACE inhibitor whose efficacy is intrinsically linked to its chemical structure and physicochemical properties. Its nature as a lipophilic prodrug facilitates oral absorption, while its active diacid metabolites provide potent and specific inhibition of the angiotensin-converting enzyme. A thorough understanding of its solubility, stability, and analytical behavior, as detailed in this guide, is fundamental for the development of safe, stable, and effective pharmaceutical formulations. The provided protocols offer a validated framework for researchers to ensure the quality, stability, and accurate quantification of delapril hydrochloride in both pharmaceutical and biological contexts.
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